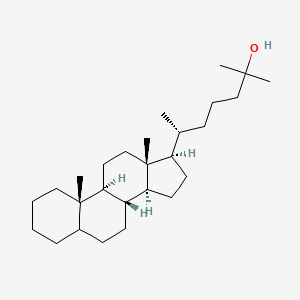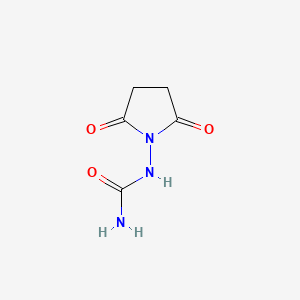
N-(2,5-Dioxopyrrolidin-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dioxopyrrolidin-1-yl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dioxopyrrolidin-1-yl)urea typically involves the reaction of succinimide with urea under specific conditions. One common method includes the condensation of succinimide with urea in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is often employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
N-(2,5-Dioxopyrrolidin-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced .
科学的研究の応用
N-(2,5-Dioxopyrrolidin-1-yl)urea has found applications in several scientific research areas, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
作用機序
The mechanism of action of N-(2,5-Dioxopyrrolidin-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide:
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate: Another related compound used in biochemical studies.
Uniqueness
N-(2,5-Dioxopyrrolidin-1-yl)urea stands out due to its unique combination of a pyrrolidinone ring and a urea moiety, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
63770-74-1 |
|---|---|
分子式 |
C5H7N3O3 |
分子量 |
157.13 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl)urea |
InChI |
InChI=1S/C5H7N3O3/c6-5(11)7-8-3(9)1-2-4(8)10/h1-2H2,(H3,6,7,11) |
InChIキー |
NACICTQWCRSWKW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



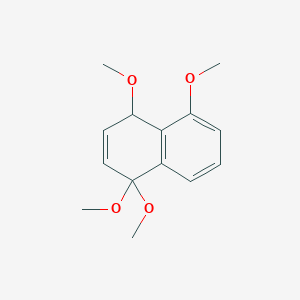
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
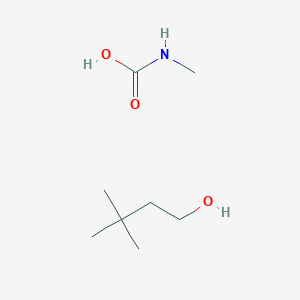
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
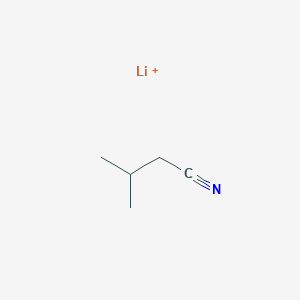
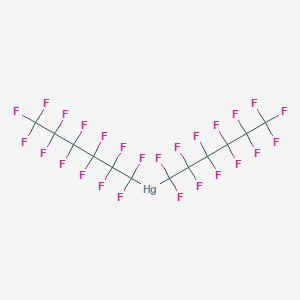


![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
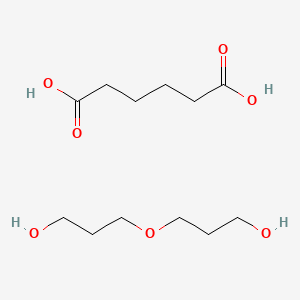

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
